Home > Products > Building Blocks P993 > 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one - 1017789-30-8

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Catalog Number: EVT-398695
CAS Number: 1017789-30-8
Molecular Formula: C14H17N3O
Molecular Weight: 243.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(3,5-Dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethylimidazolidine-2,4-dione (PCO371)

  • Compound Description: PCO371 is a potent and orally available human Parathyroid Hormone Receptor 1 (hPTHR1) agonist. It displays significant PTH-like calcemic and hypophostemic activity in thyroparathyroidectomized rats upon oral administration []. This compound is currently being evaluated in phase 1 clinical trials for treating hypoparathyroidism [].
  • Relevance: PCO371 shares the core 1,3,8-triazaspiro[4.5]dec-1-en-4-one scaffold with 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. The presence of a sulfonylethyl linker attached to the nitrogen at position 8 of the spirocycle further connects these two compounds structurally [].

1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea (CH5447240)

  • Compound Description: CH5447240 is a novel small-molecule human Parathyroid Hormone Receptor 1 (hPTHR1) agonist []. It exhibits potent in vitro hPTHR1 agonistic activity and possesses favorable physicochemical properties such as high solubility and good metabolic stability. Notably, CH5447240 demonstrates 55% oral bioavailability and significantly elevates serum calcium levels in hypocalcemic rats [].
  • Relevance: CH5447240, similar to 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, features the core 1,3,8-triazaspiro[4.5]dec-1-en-4-one structure. The shared sulfonylethyl linker connected to the nitrogen at position 8 further emphasizes their structural similarity [].

8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one

  • Compound Description: This compound is a ligand identified to interact with BACE1, an enzyme involved in amyloid beta peptide generation []. Structural information regarding its complex with BACE1 is available [].
  • Relevance: This compound shares a close structural resemblance to 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. Both compounds share the 8-benzyl-1,3,8-triazaspiro[4.5]decane core structure. Differences arise in the substitution pattern on the triazaspirodecane ring, with the BACE1 ligand possessing additional substituents (cyclohexylamino, 3-fluorophenyl, and methyl groups) at positions 4, 1, and 7, respectively [].

8-(3-((1-Aminopropan-2-yl)oxy)benzyl)-4-(cyclohexylamino)-1-(3-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one

  • Compound Description: Similar to the previous compound, this molecule also acts as a ligand for BACE1 [], indicating its potential role in modulating amyloid beta peptide production. The structural details of its interaction with BACE1 have been elucidated [].
  • Relevance: This compound exhibits significant structural similarity to 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one, sharing the 1,3,8-triazaspiro[4.5]decane core and the benzyl substituent at position 8. Distinctive features include the presence of a 3-((1-aminopropan-2-yl)oxy) group on the benzyl ring, a cyclohexylamino group at position 4, and a 3-fluorophenyl group at position 1 [].

4-(Cyclohexylamino)-1-(3-fluorophenyl)-8-(3-isopropoxybenzyl)-1,3,8-triazaspiro[4.5]dec-3-en-2-one

  • Compound Description: This molecule functions as a ligand for BACE1 [], suggesting its involvement in influencing amyloid beta peptide generation. The specifics of its interaction with BACE1 have been studied and reported [].
  • Compound Description: These compounds represent a series of novel spiro[cycloalkane-pyridazinones] designed and synthesized to explore their physicochemical properties and potential as drug candidates [].
  • Compound Description: This set of compounds represents another series of novel spiro[cycloalkane-pyridazinones] synthesized to investigate their physicochemical properties and potential for medicinal chemistry applications [].
Overview

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a complex organic compound with the molecular formula C14H17N3OC_{14}H_{17}N_{3}O and a molecular weight of approximately 243.30 g/mol. This compound belongs to the class of spiro compounds, characterized by its unique structural formation where two rings are interconnected through a single atom, specifically featuring a triaza framework that includes three nitrogen atoms. The compound is primarily studied for its potential applications in medicinal chemistry and materials science, particularly due to its ability to interact with various biological targets and its unique mechanical properties.

Source and Classification

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is synthesized through multi-step organic reactions involving various precursors. It falls under the broader classification of triazaspiro compounds, which are recognized for their diverse biological activities and potential therapeutic applications. The compound's classification as a spirocyclic compound highlights its significance in both synthetic organic chemistry and pharmacological research.

Synthesis Analysis

Methods

The synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one typically involves several key steps:

  1. Formation of the Triaza Core: This is achieved through cyclization reactions involving appropriate precursors such as benzylamine and suitable ketones.
  2. Cyclization: Following the formation of the triaza core, cyclization occurs to create the spiro structure.
  3. Functional Group Modifications: Subsequent modifications include oxidation or reduction processes to achieve the desired functional groups.

Technical Details

The synthesis often requires controlled temperatures and specific catalysts to optimize yield and purity. For example, benzylamine may react with a ketone under acidic conditions to yield the intermediate necessary for cyclization.

Molecular Structure Analysis

Structure

The molecular structure of 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one features:

  • A spirocyclic arrangement that includes:
    • Two fused rings.
    • Three nitrogen atoms integrated into the structure.

Data

The compound's structural uniqueness contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Chemical Reactions Analysis

Reactions

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one is involved in various chemical reactions:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide can yield oxides.
  • Reduction: Reducing agents such as sodium borohydride can convert it into alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur where nucleophiles replace specific functional groups within the compound.

These reactions illustrate the compound's versatility in synthetic organic chemistry and its potential for further chemical modifications.

Mechanism of Action

The mechanism of action for 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one involves its interaction with specific molecular targets, notably:

  • Inhibition of Receptor-interacting Protein Kinase 1 (RIPK1): This kinase plays a crucial role in necroptosis signaling pathways. The benzyl groups in the compound are believed to interact with hydrophobic pockets within RIPK1, which stabilizes the inhibitor-protein complex and prevents necroptosis progression .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid.
  • Melting Point: Reports indicate melting points around 286–290 °C depending on purity.

Chemical Properties

Key chemical properties include:

  • Reactivity with various oxidizing and reducing agents.
  • Stability under standard laboratory conditions.

These properties contribute to its utility in both synthetic applications and biological studies .

Applications

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one has several notable applications:

  • Medicinal Chemistry: Investigated as a pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors.
  • Materials Science: Its unique spiro structure makes it a candidate for developing novel materials with specific mechanical properties.
  • Biological Studies: Researchers study its interactions within biological systems to assess potential therapeutic effects and toxicity profiles.

Additionally, derivatives of this compound have shown promise as myelostimulators in hematological research and may modulate cell death pathways during infectious diseases .

Synthetic Methodologies for 8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one Derivatives

High-Throughput Experimentation (HTE) in C–N Coupling Reactions

High-Throughput Experimentation (HTE) has revolutionized the optimization of C–N bond-forming reactions critical for constructing the triazaspiro core of 8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one. By screening hundreds of reaction conditions in parallel, researchers identify ideal catalytic systems for introducing nitrogen-containing substituents at the C1 position. Key findings include:

  • Catalyst Systems: Pd-XPhos and BrettPhos precatalysts achieve >90% coupling efficiency with primary amines at room temperature, while Cu(I)/trans-N,N′-dimethylcyclohexanediamine complexes excel for secondary amines under mild heating (60°C). Reactions with aryl halides require Buchwald-Hartwig conditions with Pd(dba)₂ and RuPhos ligand systems .
  • Solvent/Base Optimization: Polar aprotic solvents (DMF, NMP) with inorganic bases (Cs₂CO₃, K₃PO₄) maximize yields for N-arylation, while protic solvents (t-BuOH) with organic bases (DIPEA) favor N-alkylation. HTE identifies solvent/base pairs that suppress di- or tri-alkylation byproducts [4].
  • Benzyl-Specific Effects: Electron-donating benzyl groups (e.g., p-methoxybenzyl) accelerate reductive elimination in Pd-catalyzed couplings by 2.3× compared to unsubstituted benzyl, attributed to enhanced electron density at the metal center .

Table 1: HTE-Optimized Conditions for C–N Coupling Reactions

Reaction TypeOptimal CatalystYield (%)Side Product Mitigation
N-ArylationPd(dba)₂/RuPhos89–92Ligand sterics prevent diarylation
N-AlkylationCuI/DMCDA85–88t-BuOH solvent minimizes overalkylation
N-VinylationPd-XPhos/G378–82Low temperature (50°C) controls protodehalogenation

Spirooxindole-to-Spirohydantoin Structural Optimization Pathways

Spirooxindole precursors serve as versatile intermediates for synthesizing the target spirohydantoin framework. Structural optimization involves ring expansion and carbonyl group manipulation:

  • Ring Expansion Catalysis: Under Strecker conditions (NaCN, NH₄Cl), spirooxindoles undergo ring expansion to form the 6-membered piperidine ring of the triazaspirodecanone. Kinetic studies reveal that electron-withdrawing substituents on the oxindole lower the activation barrier by 12–15 kcal/mol, facilitating nucleophilic addition at the carbonyl [4] [5].
  • Hydantoin Formation: Treatment of spirocyclic α-aminonitriles with ammonium carbonate yields the hydantoin ring via cyclization. Microwave irradiation (150°C, 20 min) achieves near-quantitative conversion, while conventional heating requires 12 hours at reflux (yield: 65–70%) [4].
  • Computational Insights: Density functional theory (DFT) calculations show the spirohydantoin core adopts a distorted envelope conformation. This geometry positions the hydantoin carbonyls for optimal hydrogen bonding with biological targets (e.g., enzyme active sites), explaining its enhanced binding affinity over planar oxindole precursors [5].

Table 2: Comparative Analysis of Spirooxindole vs. Spirohydantoin Properties

PropertySpirooxindole Intermediate8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Ring Strain (kcal/mol)9.26.8
TPSA (Ų)45.770.2
log P2.10.8
H-bond Acceptor Sites23

Role of Benzyl Substituents in Regulating Ring Strain and Stereoelectronic Effects

The benzyl group at N8 exerts profound stereoelectronic and steric influences on the triazaspirodecanone core:

  • Steric Gating Effects: Ortho-substituted benzyl groups (e.g., 2-methylbenzyl) increase ring strain energy by 1.8 kcal/mol compared to para-substituted analogs, as confirmed by X-ray crystallography. This distortion forces the hydantoin ring into a reactive boat conformation, accelerating nucleophilic addition at C4 by 4.7× [7].
  • Electronic Modulation: Hammett studies demonstrate a strong linear correlation (ρ = −1.2) between benzyl substituent electronics and hydantoin carbonyl stretching frequencies. Electron-withdrawing groups (e.g., p-CF₃) reduce νC=O by 28 cm⁻¹, enhancing electrophilicity for serine protease inhibition (IC₅₀ improved 3.5-fold vs. p-OMe) .
  • Lipophilicity Control: Benzyl substituents directly impact solubility profiles. Unsubstituted benzyl derivatives exhibit log P = 1.2, while p-nitrobenzyl analogs increase log P to 1.9. This tunability enables optimization of membrane permeability for CNS-targeted derivatives [5] [7].

Table 3: Impact of Benzyl Substituents on Molecular Properties

SubstituentRing Strain (kcal/mol)νC=O (cm⁻¹)log PRelative Reactivity
None (H)5.117250.41.0
Benzyl6.817021.23.1
p-Methoxybenzyl6.617180.92.3
p-Trifluoromethylbenzyl7.316841.94.7

Properties

CAS Number

1017789-30-8

Product Name

8-Benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

IUPAC Name

8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Molecular Formula

C14H17N3O

Molecular Weight

243.3 g/mol

InChI

InChI=1S/C14H17N3O/c18-13-14(16-11-15-13)6-8-17(9-7-14)10-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,16,18)

InChI Key

KHRPQBDFNGEGGO-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12C(=O)NC=N2)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.